molecular formula C12H11IN2O3 B3505296 2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B3505296
M. Wt: 358.13 g/mol
InChI Key: NAFBRYRJJKMYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes. This compound is commonly referred to as IPA-3 and has been studied for its ability to inhibit a specific protein kinase, known as PAK1, which is involved in various cellular processes.

Mechanism of Action

IPA-3 works by binding to the ATP-binding site of PAK1, which prevents the enzyme from phosphorylating its substrates. This inhibition of PAK1 activity can lead to a variety of downstream effects, depending on the specific cellular context.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In some cases, IPA-3 has been shown to inhibit cell proliferation and induce apoptosis, while in other cases it has been shown to inhibit cell migration and invasion. Additionally, IPA-3 has been shown to have effects on the cytoskeleton and cell morphology.

Advantages and Limitations for Lab Experiments

One advantage of using IPA-3 in lab experiments is that it is a specific inhibitor of PAK1, which allows researchers to study the effects of PAK1 inhibition without affecting other cellular processes. However, one limitation of using IPA-3 is that it may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving IPA-3. One area of interest is the development of more potent and selective PAK1 inhibitors, which could be used to study the effects of PAK1 inhibition in greater detail. Additionally, IPA-3 could be used in combination with other inhibitors or drugs to study the effects of multiple pathways on cellular processes. Finally, IPA-3 could be used in animal models to study the effects of PAK1 inhibition in vivo.

Scientific Research Applications

IPA-3 has been studied for its potential use as a tool for studying various biological processes, particularly those involving PAK1. PAK1 is a protein kinase that is involved in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK1 with IPA-3, researchers can study the effects of PAK1 inhibition on these cellular processes.

properties

IUPAC Name

2-(4-iodophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFBRYRJJKMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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